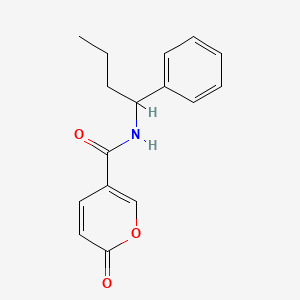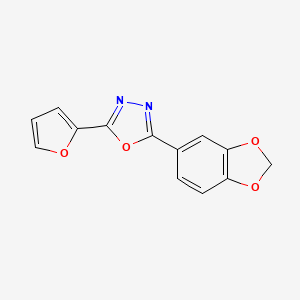![molecular formula C23H23ClN2O5S B5988099 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide](/img/structure/B5988099.png)
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide is a complex organic compound that features a sulfonamide group, a benzyl group, and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common approach is to start with the sulfonylation of 3,4-dimethoxyaniline using benzyl chloride and a suitable base, such as sodium hydroxide, to form the sulfonamide intermediate. This intermediate is then reacted with 3-chlorophenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学研究应用
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用机制
The mechanism of action of 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
相似化合物的比较
Similar Compounds
- N-(3-chlorophenyl)-2-(3,4-dimethoxyphenylsulfonyl)acetamide
- N-(3-chlorophenyl)-2-(4-methoxyphenylsulfonyl)acetamide
- N-(3-chlorophenyl)-2-(benzylsulfonyl)acetamide
Uniqueness
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide is unique due to the presence of both benzyl and 3,4-dimethoxyphenyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s binding affinity to molecular targets and improve its solubility and stability.
属性
IUPAC Name |
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-30-21-12-11-20(14-22(21)31-2)32(28,29)26(15-17-7-4-3-5-8-17)16-23(27)25-19-10-6-9-18(24)13-19/h3-14H,15-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRGKMGHHQSKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5988025.png)

![1-[1-(3-butenoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5988046.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B5988054.png)

![2-[4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5988086.png)
![3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid](/img/structure/B5988095.png)
![1-[1-(3-butenoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B5988100.png)
![2,4-Dibromo-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B5988106.png)
![N-({1-[(5-acetyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5988120.png)
![N,N-diethyl-1-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine](/img/structure/B5988123.png)
![2-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5988127.png)
![2-benzyl-9-[5-(benzyloxy)-2-hydroxyphenyl]-7,8-dihydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5988131.png)
![2-ethyl-N-methyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5988138.png)
